molecular formula C19H14FN3OS B3601136 2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide

2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide

Cat. No.: B3601136
M. Wt: 351.4 g/mol
InChI Key: HSNIFNISXFLALN-UHFFFAOYSA-N
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Description

2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide is a chemical compound with the molecular formula C14H12FN3OS. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide typically involves the reaction of 2-fluorobenzyl chloride with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its triazole core, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. The triazole core is known to interact with various biological targets, which may contribute to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds. The presence of the fluorobenzyl group and the triazole core contributes to its potential biological activities and applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-16-10-5-4-7-14(16)13-25-19-22-21-18(17-11-6-12-24-17)23(19)15-8-2-1-3-9-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNIFNISXFLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide
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2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide
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2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide
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2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide
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2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide
Reactant of Route 6
2-fluorobenzyl [5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl] sulfide

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